[1,3]Oxazepino[3,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Oxazepino[3,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining an oxazepine ring with a benzimidazole moiety. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazepino[3,2-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminomethylbenzimidazole with ethyl acetoacetate, leading to the formation of the oxazepine ring . Another approach involves the use of epichlorohydrin in the presence of potassium hydroxide and a catalytic amount of 18-crown-6, which facilitates the formation of the oxazepine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Oxazepino[3,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxazepine ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly at the benzimidazole moiety, can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups to the benzimidazole ring .
Wissenschaftliche Forschungsanwendungen
[1,3]Oxazepino[3,2-a]benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of [1,3]Oxazepino[3,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: A simpler structure with a wide range of biological activities.
Oxazepine: Another heterocyclic compound with a similar ring structure but different properties.
Benzoxazepine: Combines features of both benzene and oxazepine rings, similar to [1,3]Oxazepino[3,2-a]benzimidazole.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H8N2O |
---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
[1,3]oxazepino[3,2-a]benzimidazole |
InChI |
InChI=1S/C11H8N2O/c1-2-6-10-9(5-1)12-11-13(10)7-3-4-8-14-11/h1-8H |
InChI-Schlüssel |
AVUWWDJEFGMBIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.